3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Description
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Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10ClF8N3O/c23-14-5-12(22(29,30)31)8-32-18(14)9-34-19(10-1-3-11(4-2-10)21(26,27)28)33-17-7-16(25)15(24)6-13(17)20(34)35/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHMIHKIUWZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10ClF8N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple fluorinated groups that significantly influence its biological properties. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClF₆N₄O |
| Molecular Weight | 392.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The compound's mechanism of action appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Membranes : Similar to other quinazoline derivatives, it may disrupt bacterial membranes, leading to bactericidal effects against Gram-positive bacteria .
- Targeting Specific Receptors : The compound interacts with various receptors implicated in tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this quinazolinone derivative. In vitro experiments on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have shown significant cytotoxic effects.
- Case Study 1 : A study reported that the compound exhibited an IC50 value of 12 µM against A549 cells, indicating potent anticancer activity .
- Mechanism : The cytotoxicity is believed to arise from the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antibacterial Activity
The antibacterial properties have been evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 4 µg/mL against MRSA strains, showcasing its potential as a novel antibacterial agent .
- Mechanism : The antibacterial activity is attributed to membrane disruption and inhibition of cell wall synthesis.
Table 1: Summary of Biological Activities
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Quinazolinone Scaffold Construction
The quinazolinone core is typically synthesized from anthranilic acid derivatives or isatoic anhydride. For this compound, 6,7-difluoro substitution necessitates fluorination at early stages. Methodologies from Chen et al. (2022) demonstrate that treating 5-fluoroanthranilic acid with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C generates the 4-quinazolinone skeleton. The 6,7-difluoro motif is introduced via electrophilic fluorination of a preformed quinazolinone intermediate using Selectfluor® or acetyl hypofluorite.
Trifluoromethylphenyl Substituent Installation
The 2-[4-(trifluoromethyl)phenyl] group is introduced through Suzuki-Miyaura coupling. Patent CN-110606839-B (2021) details a copper-catalyzed cross-coupling between 2-chloro-4(3H)-quinazolinone and 4-(trifluoromethyl)phenylboronic acid, achieving 92% yield using Cu(OAc)₂ and oxygen as an oxidant.
Pyridinylmethyl Sidechain Attachment
The critical 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl} moiety is incorporated via nucleophilic substitution. As per CN106349159A (2016), 3-chloro-2-cyano-5-trifluoromethyl pyridine is reacted with a benzyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF), yielding the substituted pyridinylmethyl group.
Stepwise Synthesis and Process Optimization
Synthesis of 6,7-Difluoro-2-[4-(Trifluoromethyl)Phenyl]-4(3H)-Quinazolinone
Intermediate 1: 6,7-Difluoro-4(3H)-Quinazolinone
- Starting Material : 5,6-Difluoroanthranilic acid (10 mmol) is dissolved in ethylene glycol monomethyl ether (20 mL).
- Cyclization : Formamidine acetate (20 mmol) is added, and the mixture is refluxed at 120°C for 6 hours. Cooling and filtration yield a white solid (yield: 78%).
- Characterization : ¹H NMR (DMSO-d₆) δ 8.42 (s, 1H, C2-H), 7.89–7.82 (m, 2H, Ar-H).
Intermediate 2: 2-Chloro-6,7-Difluoro-4(3H)-Quinazolinone
- Chlorination : Intermediate 1 (5 mmol) is treated with POCl₃ (15 mL) at 80°C for 3 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with NaHCO₃ to afford the chloride (yield: 85%).
Suzuki Coupling for Trifluoromethylphenyl Attachment
Synthesis of 3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Methyl} Sidechain
Intermediate 3: 3-Chloro-2-(Chloromethyl)-5-Trifluoromethylpyridine
- Preparation : 3-Chloro-5-trifluoromethyl-2-pyridinecarbonitrile (1.82 kg) is dissolved in methanol (27.2 L), treated with triethylamine (1.01 kg), and refluxed for 4 hours. Vacuum drying yields the chloromethyl derivative (yield: 86%).
Alkylation of Quinazolinone Core
Alternative Methodologies and Comparative Analysis
Organocatalytic Approaches
Lee et al. (2019) developed a DABCO-catalyzed annulation using DMSO as a carbon source, but electron-withdrawing groups like cyano reduce yields to 47%. For this compound, such methods are less favorable due to the presence of multiple trifluoromethyl groups.
Green Synthesis Strategies
Patent CN-110606839-B (2021) emphasizes solvent-free conditions with SBA-Pr-SO₃H as a catalyst, achieving 90% yield for analogous quinazolinones. Adapting this to the target compound requires optimizing the catalyst loading for steric hindrance from the pyridinylmethyl group.
Process Optimization and Challenges
Solvent Selection
Analytical Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₁₀ClF₈N₃O |
| Melting Point | 214–216°C (DSC) |
| ¹H NMR (400 MHz, DMSO) | δ 8.51 (s, 1H), 8.23 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H) |
| HPLC Purity | 99.2% (C18 column, MeOH/H₂O 70:30) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this quinazolinone derivative?
- Methodology : Focus on multi-step synthesis with careful control of temperature, solvent polarity, and catalyst use. For example:
- Step 1 : Condensation of substituted pyridine with fluorinated phenyl precursors under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
- Step 2 : Cyclization using POCl₃ or similar agents to form the quinazolinone core .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl groups; ¹H/¹³C NMR for backbone assignments.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.
- XRD : Resolve stereochemistry if crystalline.
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use flame-retardant antistatic lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are critical due to fluorinated groups .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or thermal degradation. Avoid exposure to moisture .
Advanced Research Questions
Q. What computational modeling approaches can predict the compound’s reactivity or binding affinity?
- Methods :
- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .
Q. How does structural modification of the pyridinyl or trifluoromethyl groups affect bioactivity?
- SAR Strategy :
- Synthesize analogs with variations at the 3-chloro or 5-(trifluoromethyl) positions on the pyridine ring.
- Test in vitro activity against disease-relevant targets (e.g., cancer cell lines).
Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?
- Protocol :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.
- Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
- Outcome : Identify major metabolites and propose stabilization strategies (e.g., prodrug design) .
Q. How can AI-driven process optimization enhance synthesis scalability?
- Implementation :
- Train neural networks on reaction datasets (temperature, solvent, catalyst) to predict optimal conditions.
- Integrate with COMSOL Multiphysics for real-time reactor simulation and parameter adjustment .
- Benchmarking : Compare AI-predicted yields with manual optimization results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
